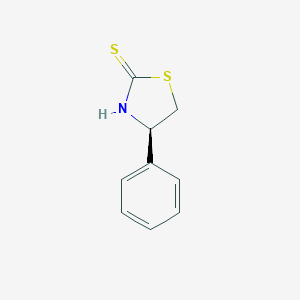

(R)-4-Phenylthiazolidine-2-thione

概要

説明

®-4-Phenylthiazolidine-2-thione is a chiral compound belonging to the thiazolidine family It features a thiazolidine ring fused with a phenyl group and a thione moiety

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Phenylthiazolidine-2-thione typically involves the cyclization of appropriate precursors. One common method is the reaction of ®-cysteine with phenyl isothiocyanate under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazolidine ring.

Industrial Production Methods: Industrial production of ®-4-Phenylthiazolidine-2-thione may involve optimized versions of laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is crucial to ensure scalability and cost-effectiveness.

化学反応の分析

Types of Reactions: ®-4-Phenylthiazolidine-2-thione undergoes various chemical reactions, including:

Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to yield the corresponding thiol.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Halogenated or nitrated derivatives.

科学的研究の応用

Medicinal Chemistry

1.1 Antioxidant and Enzyme Inhibition

Recent studies have highlighted the potential of thiazolidine-2-thione derivatives, including (R)-4-Phenylthiazolidine-2-thione, as inhibitors of xanthine oxidase (XO), an enzyme linked to hyperuricemia. A notable derivative exhibited an IC50 value of 3.56 μmol/L, demonstrating significant XO inhibitory activity, which is approximately 2.5 times more potent than allopurinol, a standard treatment for gout . The structure-activity relationship indicates that specific modifications in the phenyl group enhance biological activity.

1.2 Anticancer Activity

Thiazolidine derivatives have shown promise as anticancer agents. Research indicates that this compound can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of oxidative stress and the inhibition of cancer cell proliferation .

Materials Science

2.1 Photoluminescent Properties

The compound has been utilized in the synthesis of chiral silver clusters that exhibit remarkable photoluminescence properties. For instance, silver clusters formed with this compound demonstrate a photoluminescence quantum yield exceeding 95% at room temperature. This high efficiency is attributed to the structural integrity and unique electronic properties imparted by the thiazolidine moiety .

2.2 Chiral Ligands in Catalysis

This compound serves as a chiral ligand in various catalytic processes, enhancing selectivity in asymmetric synthesis. Its application in catalysis has been explored in silver-thiolate nanoclusters, where it contributes to the formation of stable complexes that facilitate reactions under mild conditions .

Case Studies

作用機序

The mechanism of action of ®-4-Phenylthiazolidine-2-thione involves its interaction with biological targets. The thione group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The phenyl group may also contribute to the compound’s binding affinity and specificity.

類似化合物との比較

Thiazolidine-2-thione: Lacks the phenyl group, resulting in different chemical properties and biological activities.

4-Phenylthiazolidine:

Uniqueness: ®-4-Phenylthiazolidine-2-thione is unique due to the presence of both the phenyl and thione groups, which confer distinct chemical reactivity and biological activity. Its chiral nature also adds to its uniqueness, making it a valuable compound for stereoselective synthesis and research.

生物活性

(R)-4-Phenylthiazolidine-2-thione is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly as a potential therapeutic agent. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on recent research findings.

Synthesis of this compound Derivatives

The synthesis of this compound typically involves the reaction of L-cysteine with various substituted benzaldehydes. The resulting thiazolidine derivatives can be modified at various positions to enhance their biological activity. For instance, studies have shown that introducing phenyl-sulfonamide groups significantly increases xanthine oxidase (XO) inhibitory activity, which is crucial for treating conditions like hyperuricemia and gout .

Key Synthesis Steps:

- Reactants : L-cysteine hydrochloride and substituted benzaldehyde.

- Conditions : Reaction in the presence of sodium bicarbonate at room temperature.

- Purification : Products are purified through crystallization and characterized using techniques such as NMR and IR spectroscopy.

Xanthine Oxidase Inhibition

One of the most significant biological activities of this compound is its ability to inhibit xanthine oxidase. This enzyme plays a pivotal role in purine metabolism and is implicated in the production of uric acid. Elevated levels of uric acid can lead to hyperuricemia, which is associated with gout and other health issues.

- Inhibition Potency : Recent studies have identified derivatives of thiazolidine-2-thione with IC50 values as low as 3.56 μmol/L, making them approximately 2.5 times more potent than allopurinol, a standard treatment for gout .

Antioxidant Activity

Thiazolidine derivatives also exhibit notable antioxidant properties. They can scavenge reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders . The antioxidant activity is often assessed using assays such as the DPPH radical scavenging method or the TBARS assay for lipid peroxidation.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its molecular structure. The presence of specific functional groups has been shown to enhance its pharmacological properties:

| Substituent | Effect on Activity |

|---|---|

| Phenyl-sulfonamide group | Essential for XO inhibitory activity |

| Electron-donating groups | Can enhance inhibitory potency |

| Bulky substituents | May hinder enzyme binding and reduce activity |

Case Studies

- Case Study on XO Inhibition :

- Antioxidant Evaluation :

特性

IUPAC Name |

(4R)-4-phenyl-1,3-thiazolidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS2/c11-9-10-8(6-12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEXSISKCCADMLK-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=S)S1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC(=S)S1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10467963 | |

| Record name | (R)-4-Phenylthiazolidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110199-18-3 | |

| Record name | (R)-4-Phenylthiazolidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。